

# Asivatrep's Safety Profile: A Comparative Analysis with Existing Atopic Dermatitis Treatments

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Asivatrep |           |
| Cat. No.:            | B609818   | Get Quote |

#### For Immediate Release

A comprehensive analysis of the safety profile of **Asivatrep**, a novel topical Transient Receptor Potential Vanilloid-1 (TRPV1) antagonist, reveals a favorable and well-tolerated profile for the treatment of mild-to-moderate atopic dermatitis (AD). This guide provides a comparative analysis of **Asivatrep**'s safety data with established AD therapies, including topical corticosteroids, topical and systemic Janus kinase (JAK) inhibitors, and the biologic agent dupilumab. The information presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of **Asivatrep**'s position within the current therapeutic landscape.

### **Executive Summary**

Asivatrep cream has demonstrated a positive safety and tolerability profile in clinical trials, with no significant safety issues reported.[1][2] The overall incidence of treatment-emergent adverse events (TEAEs) was low and comparable to vehicle. This contrasts with the known adverse effect profiles of other widely used AD treatments, which can include skin atrophy with topical corticosteroids, application site reactions with topical JAK inhibitors, and systemic risks with oral JAK inhibitors and biologics. This guide will delve into the quantitative safety data from key clinical trials, outline the experimental protocols of these studies, and visually represent the relevant signaling pathways.



### **Comparative Safety Data**

The following tables summarize the quantitative safety data from pivotal clinical trials of **Asivatrep** and its comparators.

Table 1: Safety Profile of Asivatrep (CAPTAIN-AD Trial)[1][3][4][5]

| Adverse Event              | Asivatrep 1.0% Cream<br>(n=157)                      | Vehicle Cream (n=80)                  |
|----------------------------|------------------------------------------------------|---------------------------------------|
| Overall TEAEs              | 14.7%                                                | 6.3%                                  |
| Application Site Reactions | Not associated with clinically significant reactions | -                                     |
| Serious Adverse Events     | No significant safety issues reported                | No significant safety issues reported |

Table 2: Safety Profile of Topical Corticosteroids[6][7][8][9]

| Adverse Event                   | Frequency                                                                                                               | Notes                                                               |
|---------------------------------|-------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------|
| Skin Atrophy/Thinning           | Uncommon with short-term use; one 5-year RCT reported one case in 1213 patients using mild/moderate potency TCS.[8][10] | Risk increases with high potency, long-duration use, and occlusion. |
| Telangiectasia                  | Infrequent with short-term use.                                                                                         | More common with prolonged use of potent steroids.                  |
| Folliculitis                    | Uncommon                                                                                                                | Can occur with occlusive use.                                       |
| Biochemical Adrenal Suppression | 3.8% in a meta-analysis of 11 observational studies in children.[6][7]                                                  | Effects were reversible upon treatment cessation.                   |

Table 3: Safety Profile of Topical JAK Inhibitors (Ruxolitinib Cream - TRuE-AD1 & TRuE-AD2 Pooled Data)



| Adverse Event | Ruxolitinib Cream 0.75% | Ruxolitinib Cream 1.5% | Vehicle | |---|---| | Application Site Pruritus | 1.0% | 1.5% | 2.6% | | Application Site Pain | 0.8% | 0.7% | 0.5% | | Nasopharyngitis | 8.9% | 9.9% | 7.9% | | Upper Respiratory Tract Infection | 10.3% | 11.4% | 5.9% |

Table 4: Safety Profile of Systemic JAK Inhibitors (Abrocitinib - JADE MONO-1 Trial)[11][12]

| Adverse Event             | Abrocitinib 200 mg<br>(n=154) | Abrocitinib 100 mg<br>(n=156) | Placebo (n=77) |
|---------------------------|-------------------------------|-------------------------------|----------------|
| Nausea                    | 14.9%                         | 6.4%                          | 2.6%           |
| Nasopharyngitis           | 7.8%                          | 12.8%                         | 9.1%           |
| Headache                  | 9.7%                          | 5.8%                          | 3.9%           |
| Acne                      | 6.5%                          | 2.6%                          | 0%             |
| Herpes Simplex            | 3.2%                          | 3.8%                          | 1.3%           |
| Serious Adverse<br>Events | 3.2%                          | 3.2%                          | 3.9%           |

Table 5: Safety Profile of Dupilumab (SOLO 1 & SOLO 2 Pooled Data)[13][14][15][16][17]

| Adverse Event                     | Dupilumab 300 mg q2w<br>(n=458) | Placebo (n=461) |
|-----------------------------------|---------------------------------|-----------------|
| Injection Site Reactions          | 10%                             | 6%              |
| Conjunctivitis                    | 8%                              | 2%              |
| Nasopharyngitis                   | 12%                             | 10%             |
| Headache                          | 10%                             | 8%              |
| Upper Respiratory Tract Infection | 10%                             | 9%              |
| Serious Adverse Events            | 1%                              | 3%              |



# Experimental Protocols Asivatrep: CAPTAIN-AD Trial[1][3][4][5]

- Study Design: A phase 3, multicenter, randomized, double-blind, vehicle-controlled, parallel-group study.
- Participants: Patients aged 12 years and older with mild-to-moderate atopic dermatitis.
- Intervention: Patients were randomized (2:1) to receive 1.0% **Asivatrep** cream or a vehicle cream, applied twice daily for 8 weeks.
- Primary Endpoint: The proportion of patients with an Investigator's Global Assessment (IGA) score of 0 (clear) or 1 (almost clear) at week 8.
- Safety Assessments: Standard safety assessments were conducted throughout the trial, including monitoring of treatment-emergent adverse events.

# Topical JAK Inhibitors: TRuE-AD1 and TRuE-AD2 Trials (Ruxolitinib)[18][19][20][21]

- Study Design: Two identical phase 3, randomized, double-blind, vehicle-controlled studies.
- Participants: Patients aged ≥12 years with atopic dermatitis for ≥2 years, an IGA score of 2
  or 3, and 3% to 20% affected body surface area.
- Intervention: Patients were randomized (2:2:1) to twice-daily application of 0.75% ruxolitinib cream, 1.5% ruxolitinib cream, or vehicle cream for 8 continuous weeks.
- Primary Endpoint: The proportion of patients achieving IGA Treatment Success (IGA score of 0 or 1 with a ≥2-grade improvement from baseline) at week 8.
- Safety Assessments: Monitoring of adverse events, including application site reactions and systemic events.

# Systemic JAK Inhibitors: JADE MONO-1 Trial (Abrocitinib)[11][12][22][23]



- Study Design: A multicenter, double-blind, randomized, placebo-controlled, phase 3 trial.
- Participants: Patients aged ≥12 years with moderate-to-severe atopic dermatitis (IGA score
   ≥3, EASI score ≥16, ≥10% body surface area affected).
- Intervention: Patients were randomly assigned (2:2:1) to receive oral abrocitinib 100 mg, abrocitinib 200 mg, or a matching placebo once daily for 12 weeks.
- Co-Primary Endpoints: The proportion of patients achieving an IGA response (score of 0 or 1 and a ≥2-grade improvement from baseline) and the proportion of patients achieving at least a 75% improvement in the Eczema Area and Severity Index (EASI-75) at week 12.
- Safety Assessments: Comprehensive monitoring of adverse events, including laboratory parameters.

## Biologic: SOLO 1 and SOLO 2 Trials (Dupilumab)[14][16] [17][24][25][26]

- Study Design: Two identical randomized, placebo-controlled, phase 3 trials.
- Participants: Adults with moderate-to-severe atopic dermatitis whose disease was inadequately controlled by topical treatments.
- Intervention: Patients were randomized to receive subcutaneous dupilumab 300 mg every 2 weeks or placebo for 16 weeks.
- Primary Endpoint: The proportion of patients with an IGA score of 0 or 1 and a reduction of 2 or more points from baseline at week 16.
- Safety Assessments: Monitoring of adverse events, with a focus on injection site reactions, conjunctivitis, and infections.

### Signaling Pathways and Experimental Workflows













Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. snu.elsevierpure.com [snu.elsevierpure.com]
- 2. Asivatrep a new topical treatment for Eczema Los Angeles Allergist [allergylosangeles.com]
- 3. researchgate.net [researchgate.net]
- 4. Asivatrep, a TRPV1 antagonist, for the topical treatment of atopic dermatitis: Phase 3, randomized, vehicle-controlled study (CAPTAIN-AD) PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. researchgate.net [researchgate.net]
- 7. Safety of topical corticosteroids in atopic eczema: an umbrella review PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The long-term safety of topical corticosteroids in atopic dermatitis: A systematic review ePrints Soton [eprints.soton.ac.uk]
- 9. bmjopen.bmj.com [bmjopen.bmj.com]
- 10. The long-term safety of topical corticosteroids in atopic dermatitis: A systematic review -PMC [pmc.ncbi.nlm.nih.gov]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. Efficacy and safety of abrocitinib in adults and adolescents with moderate-to-severe atopic dermatitis (JADE MONO-1): a multicentre, double-blind, randomised, placebocontrolled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Adult Clinical Trial Safety Profile | DUPIXENT® (dupilumab) [dupixenthcp.com]
- 14. A Review of Phase 3 Trials of Dupilumab for the Treatment of Atopic Dermatitis in Adults, Adolescents, and Children Aged 6 and Up - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DUPIXENT® (dupilumab) Efficacy Results for Uncontrolled Moderate-to-Severe Atopic Dermatitis [dupixenthcp.com]
- 16. Adult Clinical Study Designs | DUPIXENT® (dupilumab) [dupixenthcp.com]



- 17. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Asivatrep's Safety Profile: A Comparative Analysis with Existing Atopic Dermatitis Treatments]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609818#comparative-analysis-of-asivatrep-s-safety-profile-with-existing-treatments]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com